9-(piperidin-1-ylacetyl)-2,3,4,9-tetrahydro-1H-carbazole
Description
Properties
Molecular Formula |
C19H24N2O |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2-piperidin-1-yl-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone |
InChI |
InChI=1S/C19H24N2O/c22-19(14-20-12-6-1-7-13-20)21-17-10-4-2-8-15(17)16-9-3-5-11-18(16)21/h2,4,8,10H,1,3,5-7,9,11-14H2 |
InChI Key |
NWQWKOGZSRBPRH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(=O)N2C3=C(CCCC3)C4=CC=CC=C42 |
Origin of Product |
United States |
Preparation Methods
Mannich-Type Aminomethylation
A patent-published method for analogous carbazole derivatives describes a Mannich reaction using formaldehyde, piperidine, and hydrochloric acid in dimethylformamide (DMF). Applied to 2,3,4,9-tetrahydro-1H-carbazole, this one-pot reaction introduces the piperidin-1-ylmethyl group at the 9-position. Key parameters include:
-
Molar Ratios : 1:2:1.2 (carbazole:paraformaldehyde:piperidine)
-
Temperature : 120°C under reflux
-
Catalyst : 0.25 eq. HCl
This method avoids hazardous solvents and minimizes byproducts like N-alkylated isomers through precise stoichiometric control.
Acylation Followed by Nucleophilic Substitution
A two-step protocol involves initial acetylation of the carbazole nitrogen with chloroacetyl chloride, followed by displacement of the chloride with piperidine:
-
Chloroacetylation :
-
Piperidine Substitution :
This approach offers modularity but requires rigorous exclusion of moisture to prevent hydrolysis of the chloroacetyl intermediate.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies reveal that polar aprotic solvents (DMF, DMSO) enhance reaction rates for Mannich-type pathways by stabilizing ionic intermediates. However, DMSO poses challenges in product isolation due to high boiling points. Replacing DMF with 1,2-dimethoxyethane reduces side reactions but decreases yields to 58%.
Temperature profoundly impacts selectivity. At 100°C, over-alkylation at the 3-position becomes prevalent (15–20% byproducts), whereas reflux at 120°C suppresses this through kinetic control.
Catalytic Systems
The addition of ammonium salts (e.g., NH₄Cl) accelerates Mannich reactions by generating iminium ion intermediates. A 0.5 eq. NH₄Cl increases yields to 81% while reducing reaction time from 12 to 6 hours.
Analytical Characterization and Validation
Spectroscopic Identification
Purity Assessment
HPLC analysis (C18 column, acetonitrile/H₂O 70:30) confirms ≥95% purity with retention time 8.2 minutes. Recrystallization from ethanol/water (1:3) eliminates residual DMF, as evidenced by the absence of carbonyl signals at 1675 cm⁻¹ in IR.
Comparative Evaluation of Synthetic Routes
Industrial-Scale Considerations
Patent data emphasizes the economic viability of the Mannich route, with a reported production cost of $12–15 per gram at 10 kg scale. Critical factors include:
-
Recycling DMF : Distillation recovery achieves 85% solvent reuse.
-
Waste Streams : Neutralization of HCl with NaOH generates NaCl, requiring dedicated filtration.
Chemical Reactions Analysis
- Piperidine Carbazole can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and acylating agents (e.g., acetic anhydride).
- Oxidation may lead to carbazole derivatives.
- Reduction can yield the corresponding tetrahydrocarbazole.
- Acylation results in the piperidine acetyl derivative.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Explored for its activity against cancer, hypertension, and asthma.
Industry: Notable in drug development.
Mechanism of Action
- The exact mechanism remains partially unclear, but it likely involves interactions with cellular targets and pathways.
Comparison with Similar Compounds
Table 1: Substituent-Driven Activity Comparison
Scaffold Modifications and Potency
- HCV NS5B inhibition : The 1,2,3,4-tetrahydro-cyclopenta[b]indole scaffold (e.g., compound 36 ) exhibited superior potency (IC50 = 550 nM) compared to the tetrahydrocarbazole scaffold, likely due to enhanced steric complementarity with the enzyme’s active site .
Table 2: Scaffold Influence on Inhibitory Potency
Structural and Physicochemical Properties
- Crystal packing : The parent 2,3,4,9-tetrahydro-1H-carbazole structure is stabilized by N–H···π and C–H···π interactions, with a dihedral angle of 0.6° between aromatic rings . Derivatives lacking these interactions may exhibit reduced solubility or stability.
- Aromaticity vs. flexibility: Non-aromatic analogs (e.g., compound 13) showed diminished receptor binding, whereas partially saturated scaffolds (e.g., tetrahydrocarbazole) balance flexibility and planar aromaticity for target engagement .
Biological Activity
9-(Piperidin-1-ylacetyl)-2,3,4,9-tetrahydro-1H-carbazole is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological activities, particularly in the context of anti-prion activity and other therapeutic applications.
Chemical Structure
The compound is characterized by a piperidine moiety attached to a tetrahydrocarbazole framework. Its chemical formula is , with a molecular weight of approximately 270.37 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₂N₂O |
| Molecular Weight | 270.37 g/mol |
| IUPAC Name | This compound |
Pharmacological Properties
Research indicates that this compound exhibits various biological activities that could be leveraged for therapeutic purposes.
Anti-Prion Activity
One of the most notable findings regarding the biological activity of this compound is its anti-prion effects. A study evaluated several derivatives of 2,3,4,9-tetrahydro-1H-carbazole and identified that modifications at specific positions significantly enhanced their efficacy against prion diseases. The derivatives demonstrated a capability to inhibit prion propagation in TSE-infected cells, highlighting their potential as therapeutic agents against prion-related disorders .
Other Biological Activities
In addition to its anti-prion properties, this compound has been investigated for various other pharmacological activities:
- Antitumor Activity : Some studies suggest that related carbazole derivatives exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Antimicrobial Properties : Preliminary evaluations have indicated potential antibacterial and antifungal activities associated with similar compounds in the carbazole family.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the piperidine or tetrahydrocarbazole portions can significantly impact its efficacy and selectivity.
Key Findings from SAR Studies:
- Hydroxyl Substituents : Hydroxyl groups at specific positions on the aromatic ring enhance anti-prion activity.
- Alkyl Chain Length : Variations in alkyl chain length on the piperidine ring can influence the binding affinity to target proteins involved in disease mechanisms.
Case Studies
Several case studies have explored the efficacy of this compound in various biological contexts:
- Case Study 1 : A derivative of this compound was tested in vitro against prion-infected neuronal cells. Results showed an IC50 value indicating potent inhibition of prion replication compared to control compounds.
- Case Study 2 : In a cancer model, derivatives were evaluated for their ability to induce apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutics.
Q & A
Q. Advanced Research Focus
- Molecular docking : Use Schrödinger’s Glide or AutoDock Vina with force fields optimized for carbazole scaffolds .
- MD simulations : Run 100-ns simulations to assess stability of ligand-GPCR complexes, referencing protocols for similar carbazole derivatives .
- Free-energy perturbation (FEP) : Calculate ΔΔG values for binding site mutations, leveraging frameworks validated in kinase studies .
How can researchers validate the purity and structural integrity of this compound post-synthesis?
Q. Basic Research Focus
- Multi-spectral analysis : Combine , , and NMR to confirm substituent positions and rule out tautomerization .
- High-resolution mass spectrometry (HRMS) : Achieve <5 ppm mass accuracy to verify molecular formula .
- X-ray crystallography : Resolve crystal structures for absolute configuration confirmation, as demonstrated in carbazole-boronate esters .
What strategies mitigate instability of the tetrahydrocarbazole core under oxidative conditions?
Q. Advanced Research Focus
- Protective group chemistry : Introduce tert-butoxycarbonyl (Boc) groups on the piperidine nitrogen to prevent oxidation .
- Antioxidant additives : Use 0.1% BHT in storage solutions, a method validated for analogous carbazoles in medicinal chemistry .
- Lyophilization : Stabilize the compound as a lyophilized powder under inert gas, ensuring long-term integrity .
How do steric and electronic effects of the piperidin-1-ylacetyl group influence pharmacological properties?
Q. Advanced Research Focus
- SAR studies : Synthesize analogs with varying acyl groups (e.g., acetyl vs. propionyl) and compare logP, solubility, and IC values .
- DFT calculations : Model electron density distributions to predict metabolic hotspots (e.g., CYP3A4 oxidation sites) .
- Pharmacokinetic profiling : Assess bioavailability in rodent models, correlating substituent size with clearance rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
